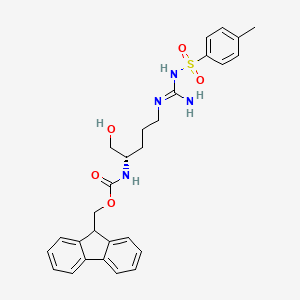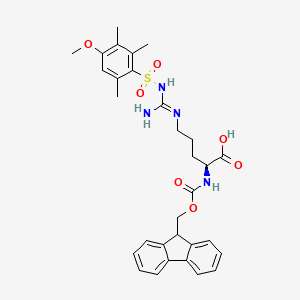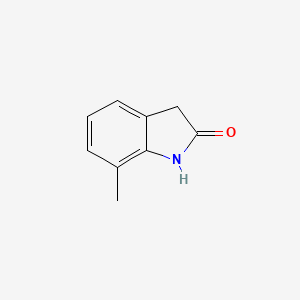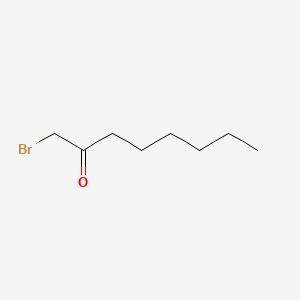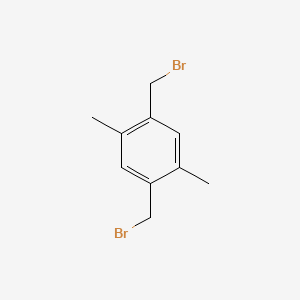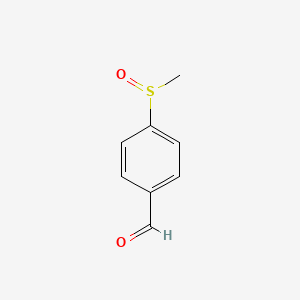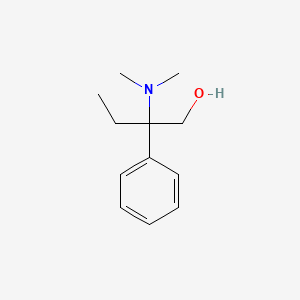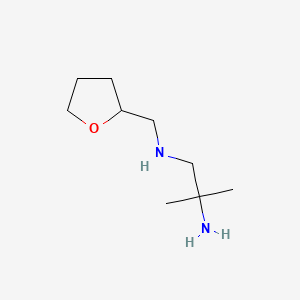
1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Propanediamine can be achieved via the catalytic amination of isopropanolamine and ammonia over Raney Ni with potassium carbonate as the additive . This process improves the selectivity of 1,2-Propanediamine, while suppressing the side generation of 2,5-dimethylpiperazine . The yield of 1,2-Propanediamine can reach 80% under optimized reaction conditions .Molecular Structure Analysis
The molecular structure of 1,2-Propanediamine consists of a three-carbon chain with amine groups (-NH2) attached to the first and second carbons . The structure of the tetrahydrofurfuryl-2-methyl group is not specified in the search results.Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 1,2-Propanediamine is the amination of isopropanolamine and ammonia . This reaction is catalyzed by Raney Ni and promoted by potassium carbonate .Physical And Chemical Properties Analysis
1,2-Propanediamine has a molecular weight of 74.1249 . It has a heat of formation (ΔfH°) of -97.8 ± 0.4 kJ/mol in the liquid state and -53.60 ± 0.46 kJ/mol in the gas state . The heat of combustion (ΔcH°) is -2511.9 ± 0.3 kJ/mol . The entropy (S°) in the liquid state is 247.27 J/mol*K .properties
IUPAC Name |
2-methyl-1-N-(oxolan-2-ylmethyl)propane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,10)7-11-6-8-4-3-5-12-8/h8,11H,3-7,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGXIKTUAIFBTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC1CCCO1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995196 |
Source


|
| Record name | 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Propanediamine, N-tetrahydrofurfuryl-2-methyl- | |
CAS RN |
73972-41-5 |
Source


|
| Record name | 1,2-Propanediamine, 2-methyl-N-(tetrahydrofurfuryl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-N~1~-[(oxolan-2-yl)methyl]propane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




